Ophiogenin 3-O-
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Overview
Description
Mechanism of Action
Ophiogenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside, also known as (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5’R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol, is a terpenoid glycoside derived from the roots of Ophiopogon japonicus .
Target of Action
It is known to have significant pharmacological effects on the cardiovascular system .
Mode of Action
Its beneficial effects on the cardiovascular system suggest that it may interact with key enzymes, receptors, or ion channels involved in cardiovascular function .
Biochemical Pathways
Given its cardiovascular effects, it may influence pathways related to heart function, blood pressure regulation, and vascular health .
Result of Action
The compound has been reported to have good pharmacological effects on the cardiovascular system . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1->2)-beta-D-glucopyranoside involves the extraction of Ophiogenin from Ophiopogon japonicus roots, followed by glycosylation reactions to attach the sugar moieties. The glycosylation process typically involves the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources, followed by purification processes. The extraction involves solvent extraction techniques, while purification is achieved through chromatographic methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1->2)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1->2)-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and terpenoid synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Similar Compounds
Ophiogenin-3-O-alpha-L-rhamnopyranosyl-(1->2)-beta-D-xylopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside: Another glycoside from Ophiopogon japonicus with similar cardiovascular effects.
Ophiogenin-3-O-alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside: A closely related compound with slight variations in sugar moieties.
Uniqueness
Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1->2)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological profile. The presence of both alpha-L-rhamnopyranosyl and beta-D-glucopyranosyl moieties enhances its solubility and bioavailability, making it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O14/c1-18-8-13-38(48-17-18)20(3)39(47)26(53-38)15-37(46)24-7-6-21-14-22(9-11-35(21,4)23(24)10-12-36(37,39)5)50-34-32(30(44)28(42)25(16-40)51-34)52-33-31(45)29(43)27(41)19(2)49-33/h6,18-20,22-34,40-47H,7-17H2,1-5H3/t18-,19+,20-,22+,23+,24-,25-,26+,27+,28-,29-,30+,31-,32-,33+,34-,35+,36+,37-,38-,39-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFVATVOFRGGFO-IPRUERMDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)O)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)O)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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